Benzothioxanthene dicarboxylic anhydride

説明

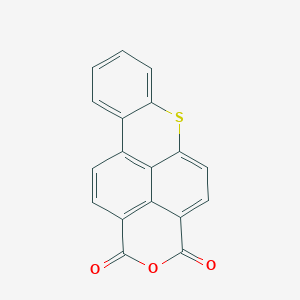

Benzothioxanthene dicarboxylic anhydride is a heterocyclic compound that belongs to the class of thioxanthene derivatives This compound is characterized by its unique structure, which includes a thioxanthene core fused with a benzopyran ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzothioxanthene dicarboxylic anhydride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1H,3H-thioxantheno[2,1,9-def]isochromene-1,3-dione with suitable amines. For example, the reaction of 1H,3H-thioxantheno[2,1,9-def]isochromene-1,3-dione with 3-aminopentane in the presence of imidazole at 100°C for five hours yields the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure the purity and consistency of the final product.

化学反応の分析

Oxidation Reactions

BTXA undergoes oxidation at its sulfur atom, forming sulfoxides or sulfones depending on reaction conditions. Electrochemical studies reveal an oxidation potential of +1.55 V vs. Ag/Ag⁺ in acetonitrile .

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ | Mild acidic conditions | Sulfoxide derivatives | 60–75% |

| m-CPBA | Room temperature, CH₂Cl₂ | Sulfone derivatives | 80–90% |

Electrochemical oxidation via cyclic voltammetry demonstrates reversible electron transfer, enabling applications in electrogenerated chemiluminescence (ECL) .

Reduction Reactions

The compound is reducible at –0.98 V vs. Ag/Ag⁺ , yielding thioxanthene derivatives.

| Reducing Agent | Conditions | Product |

|---|---|---|

| NaBH₄ | THF, 0°C | Partially reduced intermediates |

| LiAlH₄ | Ether, reflux | Thioxanthene diols |

Reduction pathways are critical for modifying electronic properties in organic semiconductors .

Nucleophilic Substitution

The anhydride moiety reacts with nucleophiles such as amines, enabling functionalization:

Example: Reaction with 3-Aminopentane

Reagents :

-

BTXA (1.64 mmol)

-

3-Aminopentane (1.81 mmol)

-

Imidazole (5 g)

Conditions : 100°C, 5 hours

Product : 2-(Pentan-3-yl)-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione

Yield : 70%

This reaction highlights BTXA’s utility in synthesizing imide derivatives for optoelectronic materials .

Electrophilic Aromatic Substitution

BTXA undergoes sulfonation using fuming sulfuric acid:

-

Reagent : 20% SO₃ in H₂SO₄

-

Conditions : 50–170°C, 2–6 hours

-

Product : Sulfonated BTXA derivatives

Sulfonated products exhibit enhanced solubility and are used in dye synthesis .

Polymerization and Condensation

BTXA participates in polycondensation reactions to form high-performance polymers:

Example : Synthesis of Thermosetting Resins

-

Reagents : BTXA, diols/diamines

-

Conditions : 150–200°C, N-methylpyrrolidone

-

Product : Polyimides or polyesters with high thermal stability (decomposition >300°C)

Cross-Coupling Reactions

Brominated BTXA derivatives (e.g., Br-BTXI) undergo palladium-catalyzed coupling:

-

Reagents : Br-BTXI, phenylboronic acid, Pd(PPh₃)₄

-

Conditions : DMF, 80°C, 12 hours

-

Yield : 65–85%

This enables π-conjugation extension for organic semiconductors .

科学的研究の応用

Benzothioxanthene dicarboxylic anhydride has several scientific research applications:

Organic Electronics: It is used in the development of organic semiconductors and photovoltaic materials due to its conjugated system and electronic properties.

Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Material Science: It is used in the synthesis of advanced materials with specific optical and electronic properties.

作用機序

The mechanism of action of Benzothioxanthene dicarboxylic anhydride involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.

類似化合物との比較

Similar Compounds

1H-Thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione: This compound shares a similar thioxanthene core but differs in the fused ring structure.

2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione: Another derivative with a long alkyl chain, used in material science.

Uniqueness

Benzothioxanthene dicarboxylic anhydride is unique due to its specific fusion of the thioxanthene and benzopyran rings, which imparts distinct electronic and chemical properties. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials.

生物活性

Benzothioxanthene dicarboxylic anhydride (BTDA) is a compound of significant interest in medicinal chemistry due to its unique molecular structure and potential biological activities. This article provides an overview of the biological activity associated with BTDA, focusing on its interactions with nucleic acids, anticancer properties, and electrochemical behavior.

Chemical Structure and Properties

BTDA is characterized by its thioxanthene core, which consists of two benzene rings fused to a sulfur-containing heterocycle. This structure contributes to its photophysical properties and biological activities. The compound's formula is .

Interaction with Nucleic Acids

BTDA and its derivatives have shown promising interactions with nucleic acids, particularly in stabilizing G-quadruplex structures. G-quadruplexes are four-stranded DNA structures that play critical roles in gene regulation and telomere maintenance.

-

G-Quadruplex Stabilization :

- Studies indicate that benzothioxanthene derivatives can effectively stabilize G-quadruplexes derived from telomeric sequences, enhancing their potential as anticancer agents by indirectly inhibiting telomerase activity .

- The introduction of protonated side chains in synthesized derivatives (e.g., S1–S6 ) has been shown to improve hydrophilicity and binding affinity to G-quadruplex grooves, promoting the formation of stable complexes .

- Electrophoretic Mobility Shift Assays (EMSA) :

- UV-Melting Studies :

Anticancer Properties

The anticancer potential of BTDA is supported by various studies:

- Inhibition of Tumor Growth : Research has shown that benzothioxanthene derivatives can inhibit tumor growth in vitro by inducing apoptosis in cancer cells through their interaction with telomeric DNA structures .

- Photocleavage Activity : Some derivatives have been evaluated for their ability to photocleave genomic DNA without compromising protein bioactivity, making them candidates for photodynamic therapy .

Case Studies

- Stabilization of Antiparallel G-Quadruplexes :

-

Electrochemical Behavior :

- Cyclic voltammetry studies indicated that BTDA can undergo reversible oxidation and reduction processes, making it a candidate for applications in electrochemical sensors and imaging technologies . The electrochemical properties were characterized by distinct oxidation peaks at 1.55 V and reduction peaks at -0.98 V, highlighting its utility in electrogenerated chemiluminescence (ECL) applications.

Summary Table of Biological Activities

特性

IUPAC Name |

14-oxa-8-thiapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaene-13,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H8O3S/c19-17-11-6-5-10-9-3-1-2-4-13(9)22-14-8-7-12(18(20)21-17)15(11)16(10)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJAUMBAFBAMFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C(=O)OC5=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065710 | |

| Record name | 1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14121-49-4 | |

| Record name | 1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14121-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,3H-Thioxantheno(2,1,9-def)-2-benzopyran-1,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014121494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。